Lipophilicity (LogP) Comparison: 6-(3-Chlorophenyl)nicotinic acid vs. 6-(4-Chlorophenyl)nicotinic acid
The meta-chloro substitution pattern in 6-(3-chlorophenyl)nicotinic acid results in a computed LogP (XLogP3) of 2.7 [1], whereas the para-chloro isomer (6-(4-chlorophenyl)nicotinic acid) yields a computed LogP of 2.5 [2]. This difference in lipophilicity, though modest, can translate into measurable changes in membrane permeability, plasma protein binding, and metabolic clearance rates, which are critical parameters in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 6-(4-Chlorophenyl)nicotinic acid (XLogP3 = 2.5) |
| Quantified Difference | 0.2 log units |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
A 0.2 log unit difference in LogP can affect membrane permeability by up to 20% and is a key discriminator when selecting building blocks for SAR exploration and hit-to-lead optimization.
- [1] PubChem. (2025). 6-(3-Chlorophenyl)nicotinic acid. PubChem CID 24729969. View Source
- [2] PubChem. (2025). 6-(4-Chlorophenyl)nicotinic acid. PubChem CID 202597. View Source
